2,4-Dimethylphenol-3,5,6-d3
Overview
Description
Synthesis Analysis
The synthesis of dimethylphenol derivatives is not explicitly detailed for "2,4-Dimethylphenol-3,5,6-d3," but related compounds have been synthesized using various methods. For instance, a tandem Aldol condensation-Michael addition process in aqueous diethylamine medium was described for the synthesis of a dichlorophenyl derivative . This approach highlights a green and economical method that could potentially be adapted for the synthesis of "2,4-Dimethylphenol-3,5,6-d3."
Molecular Structure Analysis
Molecular structure and computational studies have been performed on dimethylphenol derivatives using density functional theory (DFT) calculations and single-crystal X-ray diffraction . These studies provide detailed information on molecular geometry, intramolecular hydrogen bonding, and tautomeric stability, which are crucial for understanding the behavior of "2,4-Dimethylphenol-3,5,6-d3."
Chemical Reactions Analysis
The chemical reactivity of dimethylphenol derivatives has been explored through various computational methods. For example, the molecular electrostatic potential (MEP) analysis indicates the most reactive sites for electrophilic and nucleophilic attacks . These studies can shed light on the potential chemical reactions that "2,4-Dimethylphenol-3,5,6-d3" may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of dimethylphenol derivatives have been investigated, including their nonlinear optical (NLO) properties, thermodynamic properties, and solvation effects . These properties are essential for predicting the behavior of "2,4-Dimethylphenol-3,5,6-d3" in various environments and applications.
Relevant Case Studies
While there are no direct case studies on "2,4-Dimethylphenol-3,5,6-d3," the provided papers discuss related compounds that have potential applications in antitumor agents and as photoremovable protecting groups for carboxylic acids . These applications demonstrate the versatility and importance of dimethylphenol derivatives in scientific research and potential industrial applications.
Scientific Research Applications
Catalysis and Synthesis
- Synthesis of Plastics : 2,6-DMP is an important product in the plastics industry, synthesized through phenol methylation. It's particularly notable for its application in fluidized bed iron-chromium catalyst systems, showing over 90% phenol conversion and high selectivity for 2,6-DMP synthesis (Żukowski et al., 2014).
- Copper-Catalyzed Reactions : Copper-catalyzed oxidative phenol coupling reactions involving 2,6-DMP have been studied, showing potential for efficient synthesis of compounds like 3,5,3',5'-tetramethyl-biphenyl-4,4'-diol (Boldron et al., 2005).
Environmental and Biological Applications
- Biodegradation : Mycobacterium neoaurum B5-4 has been identified as a bacterium capable of degrading 2,6-DMP, an environmental pollutant, suggesting potential applications in bioremediation (Ji et al., 2019).
- Atmospheric Degradation : The atmospheric oxidative degradation of dimethylphenol isomers, including 2,6-DMP, has been examined to understand their impact on autoignition and combustion processes in the atmosphere (Sandhiya et al., 2013).
Electrochemical and Analytical Applications
- Electrochemical Degradation : Studies on the electrochemical degradation of dimethylphenol isomers show significant insights into their environmental impact and degradation kinetics (Zhou et al., 2021).
- Voltammetry Analysis : Electroanalytical methods have been developed for the oxidation of 2,4-DMP, demonstrating its potential in analytical chemistry (Fernández et al., 1992).
Polymer Synthesis
- Polymerization Catalysts : Research on aromatic amine ligand/Copper(I) chloride catalyst systems for polymerizing 2,6-DMP suggests significant advancements in polymer synthesis (Kim et al., 2018).
Safety And Hazards
properties
IUPAC Name |
2,3,5-trideuterio-4,6-dimethylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-6-3-4-8(9)7(2)5-6/h3-5,9H,1-2H3/i3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFFULVDNCHOFZ-QGZYMEECSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C)[2H])C)O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584457 | |
Record name | 2,4-Dimethyl(~2~H_3_)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethylphenol-3,5,6-d3 | |
CAS RN |
93951-75-8 | |
Record name | 2,4-Dimethyl(~2~H_3_)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 93951-75-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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